molecular formula C7H8ClF2N B1434767 2,3-Difluoro-4-methylaniline hydrochloride CAS No. 1820740-00-8

2,3-Difluoro-4-methylaniline hydrochloride

Cat. No.: B1434767
CAS No.: 1820740-00-8
M. Wt: 179.59 g/mol
InChI Key: NVHLSAFICKUICI-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylaniline hydrochloride is an organic compound with the molecular formula C7H8ClF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 4 position. The compound is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

2,3-Difluoro-4-methylaniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . High doses of this compound can also result in toxic or adverse effects, such as liver damage and altered metabolic function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. For instance, the compound can influence the production of reactive oxygen species (ROS), which are important signaling molecules in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, it can be transported into the mitochondria, where it may affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methylaniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

2,3-Difluoro-4-methylaniline hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methylaniline hydrochloride depends on its specific application

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications .

Properties

IUPAC Name

2,3-difluoro-4-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N.ClH/c1-4-2-3-5(10)7(9)6(4)8;/h2-3H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHLSAFICKUICI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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